Methyl 4-(2-(3-(3,4-dimethoxybenzyl)ureido)ethyl)piperazine-1-carboxylate

Description

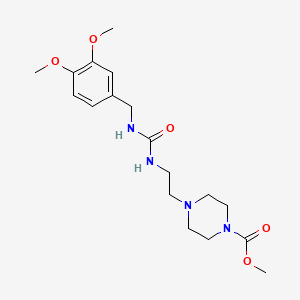

Methyl 4-(2-(3-(3,4-dimethoxybenzyl)ureido)ethyl)piperazine-1-carboxylate is a piperazine-based small molecule characterized by:

- Piperazine core: A six-membered ring with two nitrogen atoms at positions 1 and 2.

- Methyl carboxylate: A methoxycarbonyl group at position 1 of the piperazine.

- Ureido-ethyl side chain: A urea moiety (–NH–CO–NH–) linked via an ethyl spacer (–CH2–CH2–) to the piperazine.

- 3,4-Dimethoxybenzyl group: A benzyl substituent with methoxy groups at the 3- and 4-positions attached to the urea.

Properties

IUPAC Name |

methyl 4-[2-[(3,4-dimethoxyphenyl)methylcarbamoylamino]ethyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N4O5/c1-25-15-5-4-14(12-16(15)26-2)13-20-17(23)19-6-7-21-8-10-22(11-9-21)18(24)27-3/h4-5,12H,6-11,13H2,1-3H3,(H2,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVMGKHRZZFXBNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC(=O)NCCN2CCN(CC2)C(=O)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-(3-(3,4-dimethoxybenzyl)ureido)ethyl)piperazine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the Ureidoethyl Intermediate: This step involves the reaction of 3,4-dimethoxybenzylamine with an isocyanate to form the corresponding ureido compound.

Piperazine Derivatization: The ureido compound is then reacted with ethyl piperazine-1-carboxylate under suitable conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-(3-(3,4-dimethoxybenzyl)ureido)ethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Methyl 4-(2-(3-(3,4-dimethoxybenzyl)ureido)ethyl)piperazine-1-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(2-(3-(3,4-dimethoxybenzyl)ureido)ethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Piperazine Derivatives

Structural Analysis

Substituent Effects :

- Electron-Donating vs. Electron-Withdrawing Groups :

- The 3,4-dimethoxybenzyl group in the target compound provides electron-donating methoxy groups, enhancing aromatic π-π stacking and solubility. In contrast, 3,4-dichlorophenyl (e.g., in compound 10g) offers electron-withdrawing Cl atoms, increasing lipophilicity and membrane permeability .

By contrast, thiazole (10g) or isoxazole (6e) linkers restrict flexibility, favoring entropic gains in target binding .

Urea vs. Carbamate Modifications: The ureido group in the target compound is a strong hydrogen-bond donor/acceptor, critical for enzyme inhibition (e.g., HDACs). Analogs with carbamate or acetylhydrazine groups (e.g., ) exhibit altered binding kinetics due to reduced H-bond capacity .

Biological Activity

Methyl 4-(2-(3-(3,4-dimethoxybenzyl)ureido)ethyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, characterization, and biological effects of this compound, drawing from diverse research findings.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₈H₂₃N₃O₄

- Molecular Weight : 345.39 g/mol

The synthesis typically involves the reaction of piperazine derivatives with ureido compounds and subsequent methylation to yield the final product. The synthetic pathway often includes steps such as N-alkylation and carboxylation, which are critical for achieving the desired biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of piperazine derivatives, including those similar to this compound. These compounds have been evaluated for their cytotoxic effects against various cancer cell lines.

Key Findings:

- Cytotoxicity : In vitro assays have shown that piperazine derivatives exhibit significant cytotoxicity against breast cancer cell lines (e.g., 4T1), with IC50 values in the micromolar range. For instance, compounds with similar structural motifs demonstrated effective inhibition of cancer cell proliferation by inducing apoptosis and disrupting cellular metabolism .

- Mechanism of Action : The mechanism often involves DNA intercalation and inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair processes .

Neuroprotective Effects

Another area of interest is the neuroprotective activity of piperazine derivatives. Compounds structurally related to this compound have shown promise in protecting neuronal cells from oxidative stress-induced damage.

Key Findings:

- Oxidative Stress Reduction : Studies indicate that these compounds can reduce reactive oxygen species (ROS) levels in neuronal cells, thereby mitigating oxidative stress .

- Neuroinflammation Modulation : They may also modulate inflammatory pathways, contributing to their neuroprotective effects.

Case Studies and Research Findings

| Study | Compound Tested | Cell Line | IC50 Value | Mechanism |

|---|---|---|---|---|

| Study A | Piperazine derivative similar to methyl compound | 4T1 (breast cancer) | ~10 µM | DNA intercalation |

| Study B | Related piperazine compound | Neuronal cells | Not specified | ROS reduction |

| Study C | Ureido-piperazine hybrid | Various cancer lines | ~5 µM | Topoisomerase inhibition |

Q & A

Q. What are the optimized synthetic routes for Methyl 4-(2-(3-(3,4-dimethoxybenzyl)ureido)ethyl)piperazine-1-carboxylate, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

- Step 1: Coupling of 3,4-dimethoxybenzylamine with a carbonyl reagent (e.g., triphosgene) to form the urea moiety.

- Step 2: Alkylation of the piperazine core using ethyl bromoacetate or similar reagents under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 3: Purification via column chromatography or recrystallization to achieve >90% purity.

To maximize yields, optimize reaction parameters: - Temperature: 60–80°C for urea formation to prevent side reactions.

- Catalysts: Use phase-transfer catalysts (e.g., TBAB) for alkylation steps .

- Solvent Choice: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .

Q. Which spectroscopic and analytical techniques are most effective for confirming the structural integrity of this compound?

Methodological Answer: A combination of techniques ensures accurate characterization:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm the presence of the piperazine ring (δ 2.5–3.5 ppm for CH₂ groups), urea NH protons (δ 6.5–7.5 ppm), and methoxybenzyl substituents (δ 3.8–4.0 ppm) .

- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]⁺ expected at m/z 435.2) and fragmentation patterns .

- X-ray Crystallography: Resolve 3D conformation, particularly for sterically hindered urea and piperazine moieties .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer:

- Solubility:

- Polar Solvents: Highly soluble in DMSO (>50 mg/mL) and DMF; moderately soluble in ethanol (10–20 mg/mL).

- Aqueous Buffers: Poor solubility in neutral pH; improves slightly in acidic conditions (pH 4–6) due to protonation of the piperazine nitrogen .

- Stability:

- Thermal: Stable up to 150°C (TGA data).

- Photochemical: Degrades under UV light; store in amber vials at -20°C .

Advanced Research Questions

Q. How can contradictions in reported biological activities of structurally related piperazine derivatives be resolved?

Methodological Answer: Discrepancies often arise from:

- Assay Variability: Standardize protocols (e.g., fixed cell lines, incubation times) to compare IC₅₀ values. For example, antimicrobial assays should use consistent MIC determination methods .

- Structural Modifications: Minor changes (e.g., methoxy vs. hydroxy groups) drastically alter target affinity. Conduct SAR studies to isolate critical substituents .

- Data Normalization: Use internal controls (e.g., reference inhibitors) to account for batch-to-batch variability .

Q. What computational strategies are recommended for predicting target interactions and binding modes?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs. Key residues (e.g., hinge regions in kinases) should align with the urea and piperazine groups .

- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes. Analyze RMSD and hydrogen-bond occupancy .

- Free Energy Calculations: Apply MM/GBSA to predict binding affinities (ΔG < -8 kcal/mol suggests high potency) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

Methodological Answer:

- Core Modifications:

- Replace the methoxybenzyl group with bioisosteres (e.g., 3,4-dichlorobenzyl) to enhance lipophilicity and blood-brain barrier penetration .

- Substitute the piperazine carboxylate with sulfonamide to improve metabolic stability .

- Functional Group Analysis:

- Test urea vs. thiourea analogs to evaluate hydrogen-bonding efficiency .

- Introduce fluorinated ethyl groups to reduce CYP450-mediated oxidation .

- In Vivo Validation: Prioritize compounds with >50% oral bioavailability in rodent PK studies .

Q. What strategies mitigate synthetic challenges in scaling up this compound for preclinical studies?

Methodological Answer:

- Process Optimization:

- Replace hazardous reagents (e.g., phosgene) with safer alternatives (e.g., 1,1'-carbonyldiimidazole) for urea synthesis .

- Use flow chemistry for exothermic alkylation steps to improve safety and yield .

- Quality Control:

- Implement in-line PAT (Process Analytical Technology) tools (e.g., FTIR) to monitor reaction progress .

- Set stringent specifications for residual solvents (e.g., DMF < 500 ppm) per ICH guidelines .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

- Target Engagement Assays:

- Use CETSA (Cellular Thermal Shift Assay) to confirm binding to putative targets (e.g., kinases) in live cells .

- Perform pull-down assays with biotinylated analogs to identify interacting proteins .

- Pathway Analysis:

- RNA-seq or phosphoproteomics to map downstream signaling effects (e.g., inhibition of MAPK/ERK pathways) .

- CRISPR-Cas9 knockout of suspected targets to validate specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.